Ethyl 3-bromo-5-cyano-4-methoxybenzoate
Overview
Description
Ethyl 3-bromo-5-cyano-4-methoxybenzoate is an organic compound with a complex structure, characterized by the presence of bromine, cyano, and methoxy functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-5-cyano-4-methoxybenzoate typically involves the bromination of a suitable precursor, followed by esterification and nitrile formation. One common method includes the bromination of 4-methoxybenzoic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves esterification with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Conversion to ethyl 3-amino-5-cyano-4-methoxybenzoate.
Oxidation: Formation of ethyl 3-bromo-5-cyano-4-carboxybenzoate.
Scientific Research Applications
Ethyl 3-bromo-5-cyano-4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-4-methoxybenzoate depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The presence of the cyano and bromine groups can enhance its binding affinity to specific molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
- Ethyl 3-bromo-4-cyano-5-methoxybenzoate
- Ethyl 3-chloro-5-cyano-4-methoxybenzoate
- Ethyl 3-bromo-5-nitro-4-methoxybenzoate
Comparison: Ethyl 3-bromo-5-cyano-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the bromine atom at the 3-position and the cyano group at the 5-position makes it particularly useful in certain synthetic applications and biological studies.
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-8(6-13)10(15-2)9(12)5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDJEQXOEPANIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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